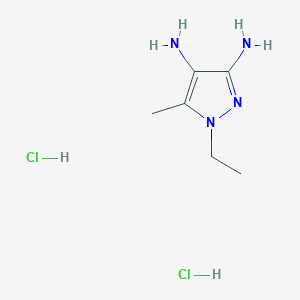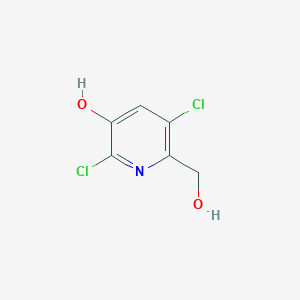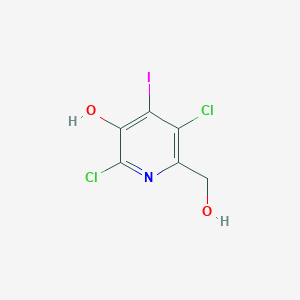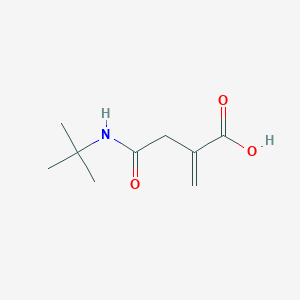![molecular formula C13H19N3OS B1393050 N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1251544-61-2](/img/structure/B1393050.png)
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Übersicht
Beschreibung
“N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a chemical compound that has been studied for its potential applications in various fields . It is related to the compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide”, also known as ML293 , which is a positive allosteric modulator of the muscarinic 4 (M4) receptor .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, the synthesis of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide”, involves the reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with isonicotinoyl chloride hydrochloride .Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound and related compounds are complex and involve multiple steps . The reactions are typically catalyzed by various enzymes and involve changes in the structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide” has a molecular weight of 299.35 and exhibits excellent in vivo pharmacokinetic properties, with low intravenous clearance and good brain exposure .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. The compound , with its thiazole core, could potentially act as an antioxidant. This application is crucial in pharmaceuticals to prevent oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Analgesic and Anti-inflammatory Applications
The analgesic (pain-relieving) and anti-inflammatory properties of thiazole derivatives make them candidates for developing new pain management drugs. They could offer an alternative to traditional painkillers with potentially fewer side effects .
Antimicrobial and Antifungal Applications
Thiazoles are known to exhibit antimicrobial and antifungal activities. This compound could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Antiviral Applications
With the thiazole ring’s ability to show anti-HIV activity, this compound may be explored for its efficacy against various viral infections, including HIV, offering a new avenue for antiviral drug development .
Neuroprotective Applications
Thiazole derivatives have shown promise in neuroprotection, which is the preservation of neuronal structure and function. The compound could be researched for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Applications
Some thiazole derivatives have demonstrated antitumor and cytotoxic activities. This compound could be part of research into new cancer therapies, particularly in targeting specific tumor cell lines .
COX Inhibitory Activity
The compound has shown weak COX-1 inhibitory activity, which is significant in the development of anti-inflammatory drugs. It could lead to the creation of selective COX inhibitors with reduced side effects compared to current medications .
Modulation of Neurotransmitter Receptors
As a positive allosteric modulator, this compound could influence neurotransmitter receptors, such as the M4 receptor. This application is important in the treatment of neurological disorders and conditions related to neurotransmitter dysregulation .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNYUZTYCNPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)




![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)




![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

